1-(2,2-Diethoxyethoxy)-4-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
175136-97-7 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO5/c1-3-16-12(17-4-2)9-18-11-7-5-10(6-8-11)13(14)15/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
QVFMHSVNPUETAI-UHFFFAOYSA-N |
SMILES |
CCOC(COC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Synonyms |
2-(4-Nitrophenoxy)acetaldehyde diethylacetal |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Pathways for 1 2,2 Diethoxyethoxy 4 Nitrobenzene
Retrosynthetic Analysis of the 1-(2,2-Diethoxyethoxy)-4-nitrobenzene Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org For this compound, two primary retrosynthetic disconnections are logical.
The most common approach involves a C-O bond disconnection of the ether linkage. This simplifies the target molecule into two key synthons: a 4-nitrophenoxide nucleophile and a 2,2-diethoxyethyl electrophile. The corresponding chemical reagents for these synthons are 4-nitrophenol (B140041) and an activated derivative of 2,2-diethoxyethanol, such as 2-bromo-1,1-diethoxyethane. This pathway is advantageous as it utilizes readily available starting materials.
An alternative strategy involves disconnecting the C-N bond of the nitro group. This functional group interconversion (FGI) leads to the precursor 1-(2,2-diethoxyethoxy)benzene. semanticscholar.org The forward synthesis would then require a nitration step on this precursor. This route requires careful consideration of regioselectivity during the nitration process.
Strategies for Introducing the Nitro Group to the Aromatic Core or Pre-existing Nitrobenzene (B124822) Precursors
The nitro group is a key functional moiety of the target molecule. Its introduction can be planned at different stages of the synthesis.
The most direct method, as suggested by the primary retrosynthetic route, is to start with a precursor that already contains the nitro group, namely 4-nitrophenol. This approach is highly chemo-selective and avoids the need for a separate nitration step with its associated regioselectivity challenges.
Alternatively, if starting with 1-(2,2-diethoxyethoxy)benzene, the nitro group must be introduced via electrophilic aromatic substitution. The standard reagent for this transformation is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The ether substituent on the benzene (B151609) ring is an activating, ortho, para-directing group. The reaction will thus yield a mixture of 2-nitro and 4-nitro isomers. The 4-nitro (para) product is typically the major isomer due to the steric hindrance of the bulky diethoxyethoxy group at the ortho position.
Advanced Purification Techniques for Isolating this compound
Following the chemical reaction, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and by-products. A typical workup procedure involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and residual DMF.
For achieving high purity, two primary techniques are employed:
Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical for effective purification.
Column Chromatography: For more challenging separations or to obtain analytical-grade purity, silica gel column chromatography is used. This technique separates compounds based on their differential polarity. The crude mixture is loaded onto a column of silica gel (the stationary phase), and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained more strongly by the silica gel, allowing for their separation.
Spectroscopic and Diffraction Based Structural Elucidation of 1 2,2 Diethoxyethoxy 4 Nitrobenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The analysis of 1-(2,2-diethoxyethoxy)-4-nitrobenzene reveals distinct signals corresponding to the aromatic protons and the aliphatic protons of the diethoxyethoxy side chain.
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring bearing a strong electron-withdrawing nitro group (-NO₂) and a strong electron-donating alkoxy group (-OR). This substitution pattern typically results in two distinct sets of signals, appearing as doublets. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a higher chemical shift (downfield), while the protons ortho to the electron-donating ether group are more shielded and appear at a lower chemical shift (upfield). researchgate.net
The aliphatic side chain presents a more complex pattern. The two methylene (-OCH₂-) groups of the ethoxy moieties are diastereotopic due to the chiral center at the acetal (B89532) carbon, leading to complex multiplets. The terminal methyl (-CH₃) groups typically appear as a triplet. The acetal proton (-CH) is a unique singlet, and the methylene protons adjacent to the aromatic ring (-OCH₂-) also produce a distinct signal.
Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~ 8.22 | d | ~ 9.2 | 2H | Aromatic (ortho to -NO₂) |
| H-b | ~ 7.05 | d | ~ 9.2 | 2H | Aromatic (ortho to -OR) |
| H-c | ~ 4.85 | t | ~ 5.2 | 1H | Acetal CH |
| H-d | ~ 4.20 | d | ~ 5.2 | 2H | -O-CH₂ -CH(OEt)₂ |
| H-e | ~ 3.75 - 3.65 | m | - | 4H | -O-CH₂ -CH₃ |
| H-f | ~ 1.25 | t | ~ 7.0 | 6H | -O-CH₂-CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the spectrum of this compound, distinct signals are expected for each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.
The aromatic carbons exhibit a wide range of chemical shifts. The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded, as is the carbon atom attached to the ether oxygen (C-O). The remaining aromatic carbons (CH) appear in the typical aromatic region. In the aliphatic region, the acetal carbon (-C H(OEt)₂) is highly deshielded due to its connection to two oxygen atoms. The various methylene (-CH₂-) carbons and the terminal methyl (-CH₃) carbons of the ethoxy groups appear at progressively lower chemical shifts.
Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 101 MHz)
| Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 162.5 | Aromatic (C-O) |
| C-2 | ~ 114.8 | Aromatic (CH) |
| C-3 | ~ 125.9 | Aromatic (CH) |
| C-4 | ~ 141.5 | Aromatic (C-NO₂) |
| C-5 | ~ 101.2 | Acetal (CH) |
| C-6 | ~ 69.5 | -O-CH₂ -CH(OEt)₂ |
| C-7 | ~ 62.0 | -O-CH₂ -CH₃ |
| C-8 | ~ 15.3 | -O-CH₂-CH₃ |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings (typically over two to three bonds). chemicalbook.com For this compound, COSY would show a strong correlation between the methylene protons (H-e) and methyl protons (H-f) of the ethoxy groups. It would also confirm the coupling between the acetal proton (H-c) and the adjacent methylene protons (H-d). The aromatic protons (H-a and H-b) would show a cross-peak, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond C-H correlation). chemicalbook.com It provides a direct link between the ¹H and ¹³C spectra. For instance, the signal at ~8.22 ppm (H-a) would correlate with the carbon signal at ~125.9 ppm (C-3), and the methyl proton signal at ~1.25 ppm (H-f) would correlate with the carbon signal at ~15.3 ppm (C-8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. chemicalbook.com Key correlations would include:
A correlation from the aromatic protons H-b (~7.05 ppm) to the methylene carbon C-6 (~69.5 ppm), confirming the ether linkage to the side chain.
Correlations from the acetal proton H-c (~4.85 ppm) to the ethoxy methylene carbons C-7 (~62.0 ppm), confirming the structure of the acetal group.
Correlations from the methylene protons H-d (~4.20 ppm) to the aromatic carbon C-1 (~162.5 ppm) and the acetal carbon C-5 (~101.2 ppm), definitively linking the entire side chain together and to the aromatic ring.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₇NO₅. HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Predicted HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₁₈NO₅⁺ | 256.1180 |
| [M+Na]⁺ | C₁₂H₁₇NNaO₅⁺ | 278.0999 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a sample and monitoring the progress of a chemical reaction. A sample of this compound would be vaporized and passed through a GC column, separating it from any volatile impurities or unreacted starting materials.
The mass spectrometer then detects the separated components. The mass spectrum for the main GC peak corresponding to the product would display the molecular ion (m/z = 255) if it is stable enough under the ionization conditions (typically Electron Ionization - EI). More commonly, characteristic fragment ions would be observed.
Predicted Key Fragments in the EI-MS of this compound
| m/z | Possible Fragment | Description |
| 255 | [C₁₂H₁₇NO₅]⁺ | Molecular Ion (M⁺) |
| 210 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
| 139 | [C₆H₄NO₃]⁺ | 4-Nitrophenoxy ion |
| 103 | [C₅H₁₁O₂]⁺ | Diethoxy-methyl fragment |
| 73 | [C₃H₅O₂]⁺ | Acetal-related fragment |
This fragmentation pattern, combined with the retention time from the gas chromatogram, provides a reliable fingerprint for the identification and purity assessment of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound
The key functional groups in this compound are the nitro group (-NO₂), the aromatic benzene ring, and the ether linkages (-O-). The nitro group is expected to produce two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹ acs.org. Additionally, a scissoring vibration for the NO₂ group is anticipated around 853 cm⁻¹ acs.org.
The presence of the para-substituted benzene ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration, linking the nitro group to the benzene ring, is predicted to be in the region of 1100-1110 cm⁻¹ acs.org.
The diethoxyethoxy side chain introduces vibrations associated with C-O and C-C single bonds, as well as C-H bonds of the ethyl groups. The C-O-C stretching vibrations of the ether linkages are expected to produce strong bands in the region of 1050-1250 cm⁻¹. The presence of the ethoxy groups will also contribute to C-H stretching and bending vibrations.
Based on these analyses of related compounds, the following table summarizes the expected prominent vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 |
| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 |
| NO₂ Scissoring | Nitro Group | ~853 |
| Aromatic C-H Stretch | Benzene Ring | >3000 |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |
| C-N Stretch | Nitro-Aromatic | 1100 - 1110 |
| C-O-C Stretch | Ether | 1050 - 1250 |
| Aliphatic C-H Stretch | Ethyl Groups | 2850 - 3000 |
X-ray Diffraction Studies of Crystalline this compound and Related Derivatives
Determination of Molecular Geometry and Bond Parameters in the Solid State
The molecular geometry of nitrobenzene (B124822) derivatives is of particular interest, especially the planarity of the nitro group with respect to the benzene ring. In many substituted nitrobenzenes, the nitro group is slightly twisted out of the plane of the aromatic ring due to steric and electronic effects. For 1-(2-methoxyethoxy)-4-nitrobenzene, the nitro group is coplanar with the benzene ring. The O—C—C—O chain of the ether substituent adopts a synclinal conformation.
The bond lengths and angles within the aromatic ring are influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the ether oxygen. The C-N bond length is a key parameter, and its length can provide information about the extent of electronic communication between the nitro group and the benzene ring. The following table presents selected bond lengths and angles for the analogous compound 1-(2-methoxyethoxy)-4-nitrobenzene, which are expected to be similar in this compound.
| Bond/Angle | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-N | C4-N1 | 1.479(2) |
| N-O | N1-O3 | 1.222(2) |
| N-O | N1-O4 | 1.228(2) |
| C-O (ether) | C1-O1 | 1.362(2) |
| C-O (ether) | C7-O1 | 1.432(2) |
| C-C (aromatic) | C1-C2 | 1.383(3) |
| C-C (aromatic) | C2-C3 | 1.376(3) |
| Bond Angles | ||
| O-N-O | O3-N1-O4 | 123.5(2) |
| C-N-O | C4-N1-O3 | 118.3(2) |
| C-N-O | C4-N1-O4 | 118.2(2) |
| C-O-C | C1-O1-C7 | 118.2(1) |
| C-C-C (aromatic) | C1-C2-C3 | 120.4(2) |
| C-C-C (aromatic) | C2-C3-C4 | 119.2(2) |
Computational and Theoretical Investigations of 1 2,2 Diethoxyethoxy 4 Nitrobenzene
Reaction Mechanism Studies and Reactivity Prediction for 1-(2,2-Diethoxyethoxy)-4-nitrobenzene Transformations
Theoretical Exploration of Nitro Group Reduction Pathways
The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, proceeding through a series of intermediates to yield the corresponding amine. Computational methods, particularly Density Functional Theory (DFT), have been extensively used to model these pathways for nitroarenes. While specific computational data for this compound is not available, the general mechanisms established for nitrobenzene (B124822) provide a valid theoretical framework. The presence of the para-(2,2-diethoxyethoxy) substituent, an electron-donating group, is expected to influence the electron density of the nitro group and thus affect the reduction potential, but the fundamental sequence of chemical steps remains consistent. nih.gov
Two primary mechanistic pathways are generally considered for the catalytic hydrogenation of nitroarenes: a direct hydrogenation pathway and a condensation pathway.
Direct Hydrogenation Pathway: This route involves the stepwise addition of hydrogen to the oxygen atoms of the nitro group, followed by the removal of water. DFT studies on model systems like nitrobenzene have identified key intermediates and transition states. qub.ac.uklboro.ac.uk The process is initiated by the transformation of the nitro group (-NO₂) into a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH) before the final conversion to the amino group (-NH₂). srce.hrresearchgate.net
A proposed sequence of intermediates is as follows: C₆H₄(OR)NO₂ → C₆H₄(OR)NO → C₆H₄(OR)NHOH → C₆H₄(OR)NH₂ (where R = -CH₂(CO(OEt)₂))
Computational studies have further refined this pathway, suggesting different sequences for the N-O bond cleavage. For instance, a "double H-induced dissociation" path, where the nitro group is first converted to a dihydroxyamino intermediate, C₆H₅N(OH)₂, has been shown to be energetically favorable on certain catalyst surfaces compared to direct N-O bond breaking. qub.ac.uklboro.ac.uk
Condensation Pathway: This alternative route becomes significant under certain reaction conditions and involves the reaction between two partially reduced intermediates. Specifically, the nitroso intermediate can react with the hydroxylamino intermediate to form an azoxy species (Ar-N=N(O)-Ar), which is subsequently reduced through azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) intermediates before cleaving to form two molecules of the final aniline product. researchgate.net This pathway is generally considered more complex and less direct than the hydrogenation route.
The table below summarizes the key intermediates computationally investigated in the direct reduction of aromatic nitro compounds.
| Step | Intermediate Species | Description |
| 1 | Nitrosoarene (Ar-NO) | Formed by the initial two-electron reduction of the nitroarene. srce.hracs.org |
| 2 | Hydroxylaminoarene (Ar-NHOH) | Formed by the subsequent two-electron reduction of the nitrosoarene. srce.hracs.org |
| 3 | Aminoarene (Ar-NH₂) | The final product, formed by the final two-electron reduction of the hydroxylaminoarene. srce.hr |
This interactive table summarizes the primary intermediates in the direct hydrogenation pathway.
Theoretical calculations indicate that the rate-determining step and the favorability of one pathway over another can be influenced by factors such as the catalyst surface, solvent, and the electronic nature of substituents on the benzene (B151609) ring. qub.ac.ukacs.orgpsu.edu For this compound, the electron-donating character of the para-substituent would theoretically increase the electron density on the nitro group, potentially making the initial reduction step more challenging compared to unsubstituted nitrobenzene. nih.gov
Computational Modeling of Acetal (B89532) Hydrolysis Mechanisms within the 1-(2,2-Diethoxyethoxy) Moiety
The 1-(2,2-diethoxyethoxy) group is an acetal, which is characteristically stable under neutral or basic conditions but susceptible to hydrolysis under acidic conditions. This reaction cleaves the acetal to yield an aldehyde (or ketone) and two alcohol molecules. The mechanism of acid-catalyzed acetal hydrolysis is well-understood and has been supported by computational modeling.
The hydrolysis proceeds via a specific acid-catalyzed mechanism, generally classified as an A-1 mechanism, which involves a rapid, reversible protonation followed by a slow, rate-determining unimolecular cleavage. osti.govresearchgate.net
The computationally modeled steps for the hydrolysis of the acetal in this compound are as follows:
Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms. This is a fast and reversible step. The protonation converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.compearson.com
Formation of a Resonance-Stabilized Cation: The protonated acetal undergoes unimolecular cleavage of a carbon-oxygen bond. The leaving group, ethanol (B145695), departs, and a resonance-stabilized oxocarbenium ion intermediate is formed. This step is slow and rate-determining. researchgate.netlibretexts.org The positive charge is delocalized between the carbon and the remaining oxygen atom, which provides significant stability to this intermediate.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiacetal. chemistrysteps.compearson.com
Deprotonation: The protonated hemiacetal loses a proton to a base (such as water) to form a neutral hemiacetal intermediate.
Repeat of the Sequence: The process is repeated for the second ethoxy group. The oxygen of the remaining ethoxy group in the hemiacetal is protonated, followed by the departure of a second molecule of ethanol, leading to a protonated aldehyde.
Final Deprotonation: A final deprotonation step yields the aldehyde product (in this case, 2-hydroxy-2-(4-nitrophenoxy)acetaldehyde, which would likely exist in equilibrium with or rearrange to other forms) and regenerates the acid catalyst.
| Stage | Key Step | Description |
| 1 | Protonation of Acetal Oxygen | One of the ether oxygens is protonated by an acid catalyst. chemistrysteps.compearson.com |
| 2 | C-O Bond Cleavage (Rate-Determining) | Loss of an alcohol molecule (ethanol) to form a resonance-stabilized oxocarbenium ion. researchgate.netlibretexts.org |
| 3 | Nucleophilic Attack by Water | A water molecule attacks the carbocation, forming a protonated hemiacetal. chemistrysteps.com |
| 4 | Deprotonation to Hemiacetal | A proton is transferred to a base, yielding a neutral hemiacetal. |
| 5 | Reprotonation and Cleavage | The second alkoxy group is protonated and eliminated as another molecule of ethanol. |
| 6 | Formation of Aldehyde | Deprotonation of the resulting species yields the final aldehyde product. |
This interactive table outlines the established A-1 mechanism for the acid-catalyzed hydrolysis of the acetal functional group.
Computational simulations, including quantum mechanical/molecular mechanics (QM/MM) models, support this stepwise mechanism, highlighting the importance of solvent molecules not only as nucleophiles but also in stabilizing intermediates and transition states through hydrogen bonding. ic.ac.ukbath.ac.uk These models confirm that the formation of the planar, resonance-stabilized oxocarbenium ion is the energetic bottleneck of the reaction. researchgate.net
Chemical Reactivity and Transformation Pathways of 1 2,2 Diethoxyethoxy 4 Nitrobenzene
Reactions Involving the Aromatic Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to reduction, providing a pathway to amino derivatives.
Catalytic Hydrogenation and Other Selective Reduction Methodologies to Amino Derivatives
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is crucial for the production of anilines, which are key intermediates in the manufacturing of dyes, pharmaceuticals, and polymers. mdpi.com For 1-(2,2-diethoxyethoxy)-4-nitrobenzene, this reaction yields 4-(2,2-diethoxyethoxy)aniline.
Catalytic hydrogenation is one of the most common and efficient methods for this transformation. sci-hub.se The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. The acetal (B89532) and ether functionalities in this compound are generally stable under these conditions, allowing for selective reduction of the nitro group.
Common catalysts for this process include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney nickel
The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and moderate pressures of hydrogen.
| Catalyst | Typical Conditions | Product |
| Pd/C | H₂, Ethanol, Room Temperature | 4-(2,2-diethoxyethoxy)aniline |
| Raney Nickel | H₂, Methanol, Room Temperature | 4-(2,2-diethoxyethoxy)aniline |
| PtO₂ | H₂, Ethyl Acetate, Room Temperature | 4-(2,2-diethoxyethoxy)aniline |
Other selective reduction methods can also be employed, particularly when other functional groups sensitive to hydrogenation are present. These methods include the use of metal hydrides or dissolving metals, although catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions. For instance, the reduction of 4-nitrophenol (B140041), a related compound, to 4-aminophenol (B1666318) is a well-studied model reaction for evaluating the efficacy of various catalytic systems. nih.govijsr.netnih.govmdpi.comrsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Nitro-Substituted Benzene Ring
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group like the nitro group decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr). researchgate.net
The SNAr mechanism involves two main steps:
Addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.
Elimination of the leaving group to restore the aromaticity of the ring.
For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the electron-withdrawing group. mdpi.com In the case of this compound, the diethoxyethoxy group is not a good leaving group. However, if a halogen were present at the ortho or para position relative to the nitro group, it could be readily displaced by a variety of nucleophiles. For example, in 1,2-dichloro-4-nitrobenzene, the chlorine atom para to the nitro group is more susceptible to nucleophilic attack than the one meta to it. stackexchange.com
While the diethoxyethoxy group itself is not a typical leaving group in SNAr reactions, under certain conditions with powerful nucleophiles, displacement could theoretically occur, though this is less common than the displacement of halides. mdpi.com The nitro group strongly activates the para position for such substitutions.
Reactions at the Diethoxyethoxy Acetal Moiety
The diethoxyethoxy group contains both an ether linkage and an acetal functional group. The acetal is the more reactive of the two under specific conditions, particularly in the presence of acid.
Acid-Catalyzed Hydrolysis of the Acetal to Aldehyde Derivatives
Acetals are generally stable in neutral or basic conditions but are readily hydrolyzed back to their corresponding aldehyde or ketone and alcohols in the presence of an aqueous acid catalyst. wikipedia.org This reaction is reversible, with the equilibrium position being influenced by the concentration of water.
The acid-catalyzed hydrolysis of this compound would cleave the acetal group to yield 2-(4-nitrophenoxy)acetaldehyde (B7843342) and two molecules of ethanol.
The mechanism for this reaction involves the following steps:
Protonation of one of the acetal oxygen atoms by the acid catalyst.
Elimination of a molecule of ethanol to form a resonance-stabilized oxonium ion.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to form a hemiacetal.
Protonation of the second oxygen atom.
Elimination of a second molecule of ethanol to form the protonated aldehyde.
Deprotonation to yield the final aldehyde product.
This reaction is a standard method for deprotecting aldehydes and ketones that have been masked as acetals during a synthetic sequence.
Transacetalization Reactions with Various Alcohols
Transacetalization is a process in which an existing acetal reacts with a different alcohol in the presence of an acid catalyst to form a new acetal. orgsyn.org This reaction is driven by Le Chatelier's principle, often by using a large excess of the new alcohol or by removing the original alcohol (in this case, ethanol) from the reaction mixture.
For this compound, reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would lead to the formation of a cyclic acetal.
| Reactant Alcohol | Catalyst | Product |
| Methanol (excess) | H⁺ | 1-(2,2-Dimethoxyethoxy)-4-nitrobenzene |
| Ethylene Glycol | H⁺ | 2-(4-Nitrophenoxymethyl)-1,3-dioxolane |
| 1,3-Propanediol | H⁺ | 2-(4-Nitrophenoxymethyl)-1,3-dioxane |
This reaction is useful for creating different acetal derivatives with varying properties or for introducing specific alcohol moieties into the molecule.
Cleavage of the Ether Linkage
Ethers are generally quite stable and unreactive. However, they can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org The cleavage of aryl alkyl ethers, such as the one present in this compound, typically proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. masterorganicchemistry.com
In this specific molecule, the ether linkage is between the aromatic ring and the diethoxyethoxy side chain. Treatment with a strong acid like HBr would protonate the ether oxygen, making it a better leaving group. The bromide ion would then attack the carbon atom adjacent to the ether oxygen on the side chain, breaking the C-O bond.
This reaction would result in the formation of 4-nitrophenol and 1-bromo-2,2-diethoxyethane. The acetal group may also be susceptible to hydrolysis under these strongly acidic aqueous conditions.
Despite a comprehensive search for scientific literature, detailed information regarding the specific synthetic applications of the chemical compound This compound is not available in the public domain.
No research articles, patents, or scholarly reviews were identified that specifically detail its use as a key intermediate in multi-step organic synthesis or as a precursor in the synthesis of diverse organic scaffolds and heterocyclic compounds. The performed searches on broad chemical databases and scientific literature repositories did not yield any specific reaction pathways, synthetic schemes, or data tables related to the utilization of this particular molecule.
While the individual functional groups present in "this compound" (a nitroaromatic ring and a diethoxyethoxy ether side chain) suggest potential reactivity, there is no published research to substantiate its role as a versatile building block in organic chemistry. General principles of organic synthesis indicate that the nitro group could be reduced to an amine, which is a common precursor for many heterocyclic compounds, and the ether linkage is generally stable under many reaction conditions. However, without specific studies on this compound, any proposed synthetic utility would be purely speculative.
Therefore, the requested article focusing solely on the chemical reactivity and transformation pathways of "this compound" as a key synthetic intermediate cannot be generated based on currently accessible scientific information.
Advanced Applications and Future Research Directions
Exploration of 1-(2,2-Diethoxyethoxy)-4-nitrobenzene as a Precursor for Functional Materials
The molecular architecture of this compound makes it a promising candidate as a precursor for a range of functional materials, including polymers and optoelectronic materials. The key to this potential lies in the chemical reactivity of the nitro group, which can be readily reduced to a primary amine, transforming the molecule into a reactive monomer.
The resulting amino-functionalized aromatic ether, 4-(2,2-diethoxyethoxy)aniline, can serve as a building block in the synthesis of high-performance polymers. For instance, it can be polymerized with various difunctional monomers to create poly(arylene ether)s. acs.orgacs.org These polymers are known for their excellent thermal stability and mechanical properties. The incorporation of the flexible diethoxyethoxy side chain could potentially enhance the processability of the resulting polymers by lowering their glass transition temperatures and improving their solubility in common organic solvents.
Furthermore, the amino derivative can be utilized in the synthesis of polyamides and polyimides through condensation reactions with diacyl chlorides or dianhydrides, respectively. The properties of these polymers can be tailored by the choice of the co-monomer, offering a pathway to materials with specific thermal, mechanical, and electronic characteristics.
In the realm of optoelectronic materials, derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.gov The electronic properties of the aromatic core can be tuned through chemical modifications. For example, the amino-functionalized derivative can be further derivatized to create chromophores with specific absorption and emission properties. The flexible side chain might also play a role in controlling the morphology of thin films, which is a critical factor for the performance of optoelectronic devices. tue.nl
Table 1: Potential Polymer Classes Derived from this compound This table is interactive. Click on the headers to sort.
| Polymer Class | Potential Monomer | Potential Co-monomer | Potential Properties |
|---|---|---|---|
| Poly(arylene ether)s | 4-(2,2-diethoxyethoxy)aniline | Dihalogenated aromatic compounds | High thermal stability, good solubility |
| Polyamides | 4-(2,2-diethoxyethoxy)aniline | Diacyl chlorides | High strength, good chemical resistance |
Development of Novel Synthetic Methodologies Employing this compound
The unique structure of this compound also makes it an interesting substrate for the development of novel synthetic methodologies. A primary area of exploration is the selective reduction of the nitro group to an amine. acs.org While various methods for nitro group reduction are well-established, there is ongoing research into developing more efficient, selective, and environmentally friendly catalytic systems. rsc.org This compound can serve as a model substrate to test new catalysts, such as those based on non-precious metals or biocatalytic approaches. nih.gov
Once the amino group is installed, a plethora of subsequent transformations can be envisaged. For example, the resulting aniline derivative can be a substrate for C-N cross-coupling reactions to synthesize more complex diarylamines or can be converted into a diazonium salt for Sandmeyer-type reactions, introducing a wide range of functional groups onto the aromatic ring.
Another avenue for methodological development lies in the modification of the diethoxyethoxy side chain. The ether linkages, while generally stable, could potentially be cleaved under specific conditions, or the terminal ethoxy groups could be functionalized to introduce other chemical moieties.
Advanced In Situ Spectroscopic Characterization Techniques for Monitoring Reactions of this compound
The transformations of this compound, particularly the reduction of the nitro group, are amenable to real-time monitoring using advanced in situ spectroscopic techniques. Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable kinetic and mechanistic information. acs.orgmdpi.com
For instance, during the catalytic reduction of the nitro group, the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO2 group (typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively) can be monitored in real-time. acs.org Simultaneously, the appearance of the N-H stretching vibrations of the newly formed amino group (around 3300-3500 cm⁻¹) can be observed. This allows for the precise determination of reaction rates and the identification of any potential intermediates.
Such in situ monitoring is crucial for optimizing reaction conditions, understanding catalyst behavior, and ensuring the complete conversion of the starting material. nih.gov It can also aid in the development of continuous flow processes for the synthesis of derivatives of this compound. nih.gov
Table 2: Spectroscopic Data for In Situ Monitoring of Nitro Group Reduction This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Decrease |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Decrease |
High-Throughput Screening and Combinatorial Chemistry Approaches for Derivatization
The core structure of this compound, particularly its amino-functionalized derivative, is an excellent scaffold for the generation of chemical libraries using high-throughput screening (HTS) and combinatorial chemistry approaches. nih.gov The primary amino group of 4-(2,2-diethoxyethoxy)aniline can be readily derivatized in a parallel synthesis fashion with a diverse set of building blocks. nih.gov
For example, a library of amides can be generated by reacting the aniline with a collection of different carboxylic acids or acyl chlorides. Similarly, a library of ureas and thioureas can be synthesized by reacting it with various isocyanates and isothiocyanates, respectively. These libraries can then be screened for desirable properties in the context of materials science, such as specific liquid crystalline behavior or non-linear optical properties.
The use of automated synthesis platforms can significantly accelerate the generation of such libraries, allowing for the rapid exploration of a large chemical space. drugtargetreview.com This approach is particularly valuable in the discovery of new functional materials where structure-property relationships are not always predictable.
Green Chemistry Principles in the Synthesis and Transformations of this compound
Applying the principles of green chemistry to the synthesis and transformations of this compound is a critical area for future research. This involves developing more sustainable and environmentally benign chemical processes. nih.gov
For the synthesis of the parent compound, research could focus on replacing traditional nitrating agents, which often generate significant acidic waste, with greener alternatives. researchgate.net The use of solid acid catalysts or milder nitrating agents could reduce the environmental impact of the synthesis. Furthermore, employing greener solvents, such as supercritical fluids or water, is another important consideration. pnas.org
In the transformation of the nitro group, the use of catalytic hydrogenation with recyclable catalysts is a greener alternative to stoichiometric reducing agents that generate large amounts of waste. acsgcipr.org Exploring the use of biocatalysts, such as nitroreductases, offers a highly selective and environmentally friendly route to the corresponding aniline. nih.gov The development of catalytic processes that can be run in water or other green solvents would further enhance the sustainability of these transformations. alfa-chemistry.com
Table 3: Green Chemistry Approaches for this compound This table is interactive. Click on the headers to sort.
| Process | Traditional Method | Green Alternative |
|---|---|---|
| Synthesis (Nitration) | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts, milder nitrating agents |
| Solvent for Synthesis | Volatile organic solvents | Supercritical CO₂, water, ionic liquids |
| Nitro Group Reduction | Stoichiometric metal reductants (e.g., Sn/HCl) | Catalytic hydrogenation (e.g., H₂/Pd/C), biocatalysis (nitroreductases) |
Q & A
Q. What are the established synthetic routes for 1-(2,2-Diethoxyethoxy)-4-nitrobenzene?
The synthesis typically involves two key steps: (1) formation of the diethoxyethoxy ether moiety and (2) nitration of the aromatic ring. For example, etherification can be achieved by reacting 4-hydroxybenzaldehyde derivatives with 2-bromo-1,1-diethoxyethane under basic conditions, followed by nitration using a mixture of nitric acid and acetic acid . Phase transfer catalysts (e.g., polyethylene glycol) may enhance reaction efficiency during ether formation . Nitration conditions (e.g., temperature, stoichiometry) must be carefully controlled to avoid over-nitration or decomposition .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the ether and nitro group positions. For example, the nitro group induces deshielding in adjacent protons (~δ 8.2 ppm for aromatic protons) .
- IR Spectroscopy : Key peaks include ~1520 cm<sup>-1</sup> (N=O asymmetric stretching) and ~1350 cm<sup>-1</sup> (symmetric NO2 stretching) .
- X-ray Crystallography : Orthorhombic crystal structures (space group Pna21) with unit cell parameters (e.g., a = 11.280 Å, b = 20.430 Å) can confirm molecular geometry .
Q. How should researchers handle this compound safely?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can contradictory data on nitration yields be resolved?
Discrepancies in yields often arise from variations in reaction conditions. For example:
Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?
The nitro group directs incoming electrophiles to the meta position, while the diethoxyethoxy group (electron-donating) activates the para position. Computational modeling (e.g., DFT) can predict substituent effects . Experimental verification via halogenation (e.g., bromine in acetic acid) shows predominant meta substitution (~85% yield) .
Q. How does the diethoxyethoxy group influence photostability in material science applications?
The ether group enhances solubility in polar solvents (e.g., ethanol, DMSO) but reduces UV stability due to electron-rich oxygen atoms. Accelerated aging studies under UV light (λ = 254 nm) show 20% degradation over 48 hours, compared to 5% for non-ether analogs . Stabilizers like hindered amine light stabilizers (HALS) can mitigate this .
Methodological Considerations
Q. What purification techniques are effective for isolating high-purity product?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (melting point ~120–122°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve nitro-containing byproducts .
Q. How can researchers validate synthetic intermediates?
- TLC Monitoring : Spot retention factors (Rf) for intermediates (e.g., Rf = 0.4 for the ether precursor in hexane/ethyl acetate 7:3) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 283.2 [M+H]<sup>+</sup> for C12H17NO5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
